5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine
Overview
Description
5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a quinazoline core, which is a bicyclic structure containing fused benzene and pyrimidine rings. The presence of a chromenyl group and methoxy substituent adds to its structural complexity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine typically involves multi-step organic reactions. One common approach is to start with the preparation of the chromenyl intermediate, which can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions . The quinazoline core can be constructed via condensation reactions involving anthranilic acid derivatives and suitable aldehydes or ketones . The final step involves the coupling of the chromenyl intermediate with the quinazoline core under controlled conditions, often using catalysts and specific solvents to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to ensure scalability and cost-effectiveness. This includes the use of continuous flow reactors, green chemistry principles, and efficient purification techniques to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions
5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding quinones under strong oxidizing conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Alkyl halides or acyl chlorides in the presence of base catalysts.
Major Products
The major products formed from these reactions include quinone derivatives, dihydroquinazoline derivatives, and various substituted analogs with potential biological activities .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
Coumarin Derivatives: Compounds like 4-methyl-2-oxo-2H-chromen-7-yl derivatives share structural similarities and exhibit similar biological activities.
Quinazoline Derivatives: Compounds such as 2,4-diaminoquinazoline derivatives are known for their anticancer properties.
Uniqueness
The uniqueness of 5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine lies in its combined structural features of chromenyl and quinazoline moieties, which contribute to its diverse biological activities and potential therapeutic applications .
Properties
IUPAC Name |
5-N-[(6-methoxy-2H-chromen-3-yl)methyl]-2-N,2-N-dimethyl-5,6,7,8-tetrahydroquinazoline-2,5-diamine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O2/c1-25(2)21-23-12-17-18(5-4-6-19(17)24-21)22-11-14-9-15-10-16(26-3)7-8-20(15)27-13-14/h7-10,12,18,22H,4-6,11,13H2,1-3H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWZYVJGPZGXIW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C2C(CCCC2=N1)NCC3=CC4=C(C=CC(=C4)OC)OC3 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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